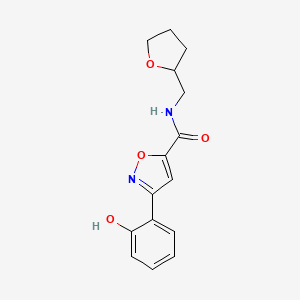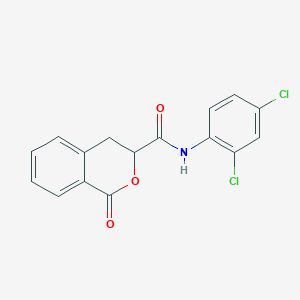![molecular formula C23H20N2O2 B11285614 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11285614.png)
2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of furan, indole, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan moiety, and finally the formation of the isoindoline ring. Key reagents and conditions often include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and cyclohexanone under acidic conditions.
Furan Introduction: Alkylation of the indole derivative with a furan-containing alkyl halide.
Isoindoline Formation: Cyclization reaction under basic or acidic conditions to form the isoindoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the furan and isoindoline rings may contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole moiety.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan moiety.
Isoindoline Derivatives: Compounds like phthalimide and isoindoline-1,3-dione share the isoindoline moiety.
Uniqueness
2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]-3-(1-methylindol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-16(27-15)13-25-22(18-8-3-4-9-19(18)23(25)26)20-14-24(2)21-10-6-5-7-17(20)21/h3-12,14,22H,13H2,1-2H3 |
InChI Key |
IBQDFQACPYQUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2C(C3=CC=CC=C3C2=O)C4=CN(C5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11285535.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11285537.png)
![3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11285548.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285569.png)
![5,5-dimethyl-N-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11285577.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11285588.png)

![N-[4-(dimethylamino)phenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11285600.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11285601.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11285604.png)
![3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11285607.png)

![3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11285623.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11285633.png)
